![molecular formula C15H22ClN B8252480 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine](/img/structure/B8252480.png)
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine is a chemical compound known for its significant pharmacological properties. It is a primary amine metabolite of sibutramine, a well-known anti-obesity drug. This compound exhibits a similar pharmacological profile to sibutramine, inhibiting the reuptake of serotonin and noradrenaline, which contributes to its effects on weight management and energy expenditure .
Méthodes De Préparation
The synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine involves several key steps. One common synthetic route includes the use of Grignard reactions and reduction processes. For instance, the synthesis can start with 4-chlorophenylacetonitrile, which undergoes a Grignard reaction followed by reduction to form the desired cyclobutyl structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, ensuring the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine involves the inhibition of serotonin and noradrenaline reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, enhancing their effects on mood and appetite regulation. This mechanism is similar to that of sibutramine, making it effective in reducing food intake and increasing energy expenditure .
Comparaison Avec Des Composés Similaires
1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine is unique due to its specific cyclobutyl structure and its potent reuptake inhibition properties. Similar compounds include:
Sibutramine: The parent compound, known for its anti-obesity effects.
Desmethylsibutramine: A related compound with a similar pharmacological profile.
Fluoxetine: Another serotonin reuptake inhibitor, though structurally different. These compounds share some pharmacological properties but differ in their chemical structures and specific applications.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-3-11(2)14(17)15(9-4-10-15)12-5-7-13(16)8-6-12/h5-8,11,14H,3-4,9-10,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVMDDGLMFMRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
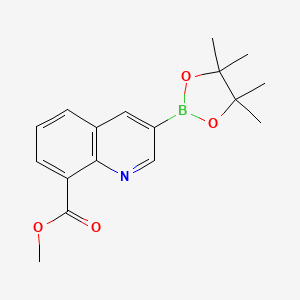
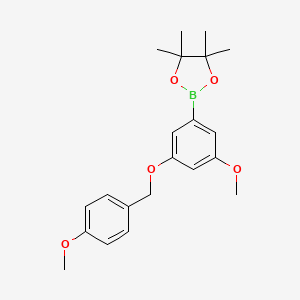

![(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B8252423.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B8252429.png)
![4-[(Dimethylamino)methyl]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline dihydrochloride](/img/structure/B8252434.png)
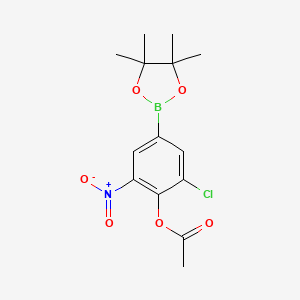
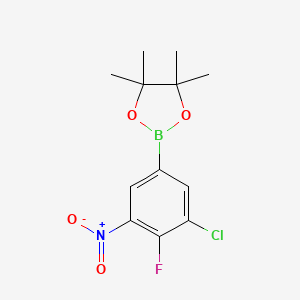
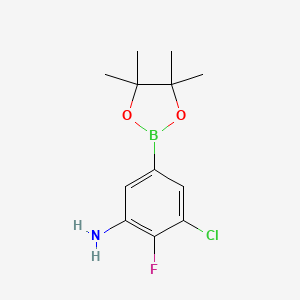
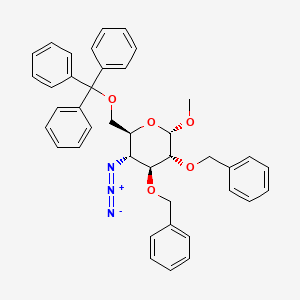
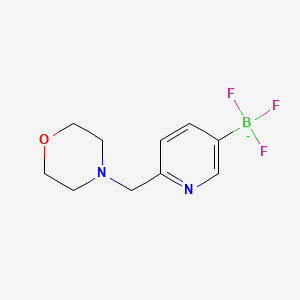
![Tert-butyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8252486.png)
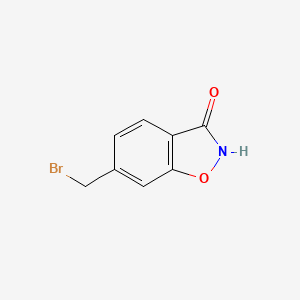
![4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol](/img/structure/B8252498.png)
